5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Description
5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with a carboxamide group, a chlorophenyl group, and a benzoxazole-pyridine moiety, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C23H14ClN3O3 |
|---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C23H14ClN3O3/c24-16-3-1-14(2-4-16)19-7-8-21(29-19)22(28)26-17-5-6-20-18(13-17)27-23(30-20)15-9-11-25-12-10-15/h1-13H,(H,26,28) |
InChI Key |
HAYQBIRLFWSRKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 5-amino-2-(pyridin-4-yl)-1,3-benzoxazole in the presence of a base such as triethylamine to form the desired carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or act as an agonist or antagonist at receptor sites, thereby influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzoyl)pyridine: Shares the chlorophenyl and pyridine moieties but lacks the benzoxazole and furan components.
4-Chlorophenyl)-2-pyridyl ketone: Similar structure but different functional groups and lacks the benzoxazole ring.
Uniqueness
5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is unique due to its combination of a furan ring with a benzoxazole-pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse applications in research and industry.
Biological Activity
5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its complex structure comprising a furan ring, benzoxazole moiety, and chlorophenyl group. The presence of these functional groups is crucial for its biological interactions.
Antitumor Activity
Research has shown that derivatives of benzoxazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies indicate that compounds with similar structures to 5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide demonstrate potent activity against:
- Human Duodenal Adenocarcinoma (HuTu 80)
- Breast Cancer Cells
These compounds often work by inhibiting DNA synthesis and inducing DNA damage through single and double-strand breaks, leading to apoptosis in cancer cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HuTu 80 | 5.0 | DNA Synthesis Inhibition |
| Compound B | M-HeLa | 10.0 | DNA Damage Induction |
| Compound C | A431 | 8.5 | Apoptosis Induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar benzoxazole derivatives have shown activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 20 µg/mL |
Case Studies
- Study on Antitumor Effects : A study involving a series of benzoxazole derivatives highlighted that those with electron-withdrawing groups, such as the chlorophenyl group in our compound, exhibited enhanced cytotoxicity against cancer cell lines. The study indicated that the lead compound induced apoptosis significantly more than others tested .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of related compounds against various bacterial strains. The results demonstrated that compounds with similar structural motifs had notable inhibitory effects on both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
